molecular formula C24H24N2O5 B11583040 4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11583040
M. Wt: 420.5 g/mol
InChI Key: RLYVWNOPEPJNQX-UHFFFAOYSA-N
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Description

4-(1-Benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a benzofuran moiety, a dimethylaminophenyl group, and a hydroxy-substituted pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions

    Preparation of Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of Dimethylaminophenyl Group: This step often involves electrophilic aromatic substitution reactions where the dimethylaminophenyl group is introduced to the benzofuran ring.

    Formation of Hydroxy-Substituted Pyrrolone Ring: The final step involves the formation of the pyrrolone ring through condensation reactions, followed by hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to alcohols.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(1-Benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, and gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Benzofuran-2-carbonyl)-5-phenyl-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the dimethylamino group, resulting in different chemical properties and biological activities.

    4-(1-Benzofuran-2-carbonyl)-5-[4-(methylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one: Contains a methylamino group instead of a dimethylamino group, leading to variations in reactivity and function.

Uniqueness

4-(1-Benzofuran-2-carbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-1-(2-methoxyethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H24N2O5/c1-25(2)17-10-8-15(9-11-17)21-20(23(28)24(29)26(21)12-13-30-3)22(27)19-14-16-6-4-5-7-18(16)31-19/h4-11,14,21,28H,12-13H2,1-3H3

InChI Key

RLYVWNOPEPJNQX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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